

DS-9300: Unprecedented Selectivity for EP300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS-9300

Cat. No.: B11928448

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For researchers, scientists, and drug development professionals, the quest for highly selective epigenetic modulators is paramount. **DS-9300** emerges as a potent and exceptionally selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, offering a precise tool to investigate their roles in health and disease. This guide provides a comprehensive comparison of **DS-9300**'s selectivity against other HATs, supported by experimental data and detailed methodologies.

High-Throughput Screening Reveals Superior Selectivity Profile

DS-9300 has been rigorously tested against a panel of histone acetyltransferases to ascertain its selectivity. The data, summarized in the table below, clearly demonstrates that **DS-9300** is a highly specific inhibitor of the EP300/CBP family, with negligible activity against other HATs at concentrations up to 50 μM .

Histone Acetyltransferase (HAT)	Family	IC50 (nM)
EP300	p300/CBP	28[1]
CBP	p300/CBP	22[1]
TIP60	MYST	>50,000
MYST2	MYST	>50,000
MYST4	MYST	>50,000
PCAF	GNAT	>50,000
GCN5	GNAT	>50,000

Table 1: Selectivity of **DS-9300** against a panel of human histone acetyltransferases. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for **DS-9300** against various HATs was performed using a robust, fluorescence-based in vitro assay. The following is a representative protocol for such an assay.

Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-Based)

Objective: To determine the potency and selectivity of **DS-9300** by measuring its ability to inhibit the enzymatic activity of a panel of histone acetyltransferases.

Materials:

- Recombinant human HAT enzymes (EP300, CBP, TIP60, MYST2, MYST4, PCAF, GCN5)
- Histone H3 peptide substrate
- Acetyl-Coenzyme A (Acetyl-CoA)

- **DS-9300** (or other test inhibitors)
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Developing reagent that reacts with the product (e.g., a thiol-reactive fluorescent dye to detect free Coenzyme A)
- 384-well, black, flat-bottom plates
- Plate reader capable of measuring fluorescence

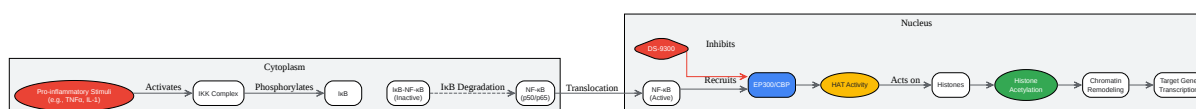
Procedure:

- **Compound Preparation:** A serial dilution of **DS-9300** is prepared in 100% DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These are then further diluted in assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** The HAT enzyme and histone H3 peptide substrate are diluted to their final concentrations in the HAT assay buffer. The concentration of Acetyl-CoA is typically kept at or near its K_m value for each respective enzyme.
- **Assay Reaction:**
 - To each well of the 384-well plate, add the test compound (**DS-9300**) at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
 - Add the HAT enzyme to all wells except the background controls.
 - Initiate the enzymatic reaction by adding the histone H3 peptide and Acetyl-CoA mixture to all wells.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- **Signal Detection:**

- Stop the enzymatic reaction by adding the developing reagent. This reagent will react with the free Coenzyme A (a product of the HAT reaction) to produce a fluorescent signal.
- Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
- Data Analysis:
 - Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
 - Subtract the background fluorescence from all other readings.
 - Calculate the percent inhibition for each concentration of **DS-9300** relative to the DMSO control (100% activity).
 - Plot the percent inhibition against the logarithm of the **DS-9300** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

EP300/CBP in the NF- κ B Signaling Pathway

EP300 and CBP are crucial transcriptional co-activators that play a pivotal role in a multitude of signaling pathways, including the NF- κ B pathway, which is central to inflammation, immunity, and cell survival. The following diagram illustrates the involvement of EP300/CBP in this pathway.



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EP300/CBP as co-activators in the NF- κ B signaling pathway.

In the canonical NF- κ B pathway, pro-inflammatory stimuli lead to the degradation of the inhibitory I κ B protein, allowing the NF- κ B dimer (p50/p65) to translocate to the nucleus.[2][3] Once in the nucleus, NF- κ B binds to specific DNA sequences and recruits the co-activators EP300 and CBP.[2] The intrinsic histone acetyltransferase (HAT) activity of EP300/CBP then acetylates histone tails, leading to chromatin remodeling and the initiation of target gene transcription.[2] **DS-9300** selectively inhibits the HAT activity of EP300/CBP, thereby preventing this crucial step in gene activation.

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- To cite this document: BenchChem. [DS-9300: Unprecedented Selectivity for EP300/CBP Histone Acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928448#validating-the-selectivity-of-ds-9300-for-ep300-cbp-over-other-hats]

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